molecular formula C18H26N4O B4533742 N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline

N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline

Cat. No. B4533742
M. Wt: 314.4 g/mol
InChI Key: COTNIYLSNBJSCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves intricate processes designed to achieve the desired molecular architecture. For instance, Hashimoto et al. (2002) describe a new and efficient synthesis method for a related compound used as a key intermediate for the CCR5 antagonist TAK-779, highlighting the use of reductive alkylation and alkylation steps to achieve a high yield from commercially available reagents (Hashimoto et al., 2002). Similarly, the synthesis of N-allyl aniline derivatives through reactions involving 3-propylene bromide and aniline under optimized conditions demonstrates the potential pathways that might be adapted for the synthesis of N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline, emphasizing simplified operation, fast reaction state, and high yield (Yang Wen-long, 2011).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical behavior of compounds. The crystal structure and molecular conformation studies, such as those conducted by Mohandas et al. (2019), offer insights into the spatial arrangement of atoms within a molecule and the resulting molecular geometry, which are essential for predicting the reactivity and interactions of N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline (Mohandas et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline highlight the compound's reactivity and potential applications. For example, the electrophilic cyclization reactions of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides showcase the compound's ability to undergo cyclization, leading to the formation of various heterocyclic structures, indicative of the versatile reactivity of N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline in synthesizing biologically active molecules (Bondarenko et al., 2015).

Physical Properties Analysis

The physical properties of compounds similar to N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Studies on compounds like allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate provide valuable data on how the molecular arrangement affects these physical properties, which can be applied to understand the behavior of N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline (Mohandas et al., 2019).

properties

IUPAC Name

(8-methyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-2-yl)-[4-(prop-2-enylamino)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-3-8-19-16-6-4-15(5-7-16)18(23)22-12-11-21-10-9-20(2)13-17(21)14-22/h3-7,17,19H,1,8-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTNIYLSNBJSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2CCN(CC2C1)C(=O)C3=CC=C(C=C3)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline
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N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline
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N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline
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N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline
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N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline
Reactant of Route 6
Reactant of Route 6
N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline

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